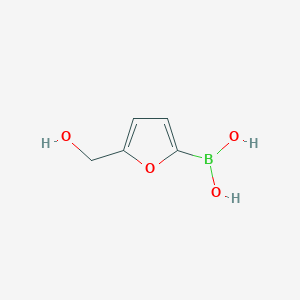

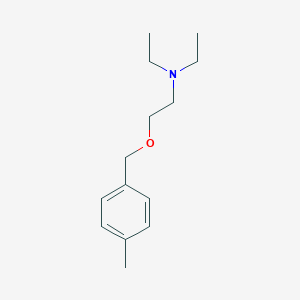

![molecular formula C21H17N5 B173449 2,6-双(1-甲基-1H-苯并[d]咪唑-2-基)吡啶 CAS No. 112362-30-8](/img/structure/B173449.png)

2,6-双(1-甲基-1H-苯并[d]咪唑-2-基)吡啶

描述

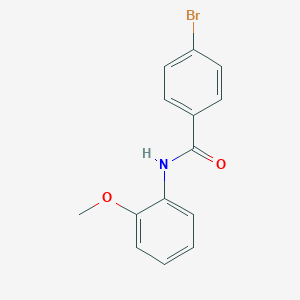

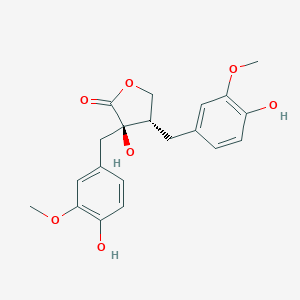

“2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridine” is a compound that contains nitrogen atoms in its structure and can mimic properties of DNA bases . It shows not only biological activities but also is used for spectral and catalytic properties .

Synthesis Analysis

The synthesis of “2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridine” involves the insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head (pyridylacetamide) and tail (benzimidazole) moieties . This leads to a marked enhancement of the aqueous solubility and a significant improvement of the oral absorption .Molecular Structure Analysis

The molecular structure of “2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridine” is composed of a benzene ring and an imidazole ring . It is isostructural with naturally occurring nucleotides .Chemical Reactions Analysis

The chemical reactions of “2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridine” involve chelation in solution . The nature of chelation can be observed in the 1H NMR spectrum of the ligand .Physical And Chemical Properties Analysis

The molecular formula of “2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridine” is C21H17N5 . Its average mass is 339.393 Da and its monoisotopic mass is 339.148407 Da .科学研究应用

2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridine: A Comprehensive Analysis of Scientific Research Applications:

Advanced Material Synthesis

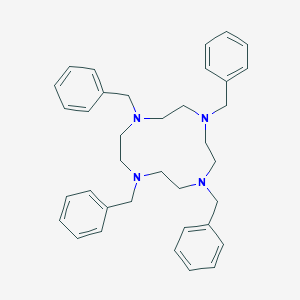

This compound is used in the synthesis of advanced materials, including novel coordination compounds. For instance, it has been utilized in creating iron(II) coordination compounds with potential applications in spin crossover studies .

Catalysis

Researchers have explored its use as a ligand in catalytic systems. A notable example is its incorporation into a Ru(ii)-NNN pincer complex, which acts as a homogeneous catalyst for synthesizing 1H-benzo[d]imidazoles .

Pharmaceutical Research

The imidazole moiety is significant in pharmaceuticals. Compounds like this one are often synthesized and evaluated for their therapeutic potential, such as anti-tubercular activity against Mycobacterium tuberculosis .

Organic Synthesis

In organic chemistry, this compound can be involved in the regiocontrolled synthesis of substituted imidazoles, which are key components in functional molecules used in various applications .

Photophysical Studies

The compound’s photophysical properties can be characterized using spectroscopic techniques, making it valuable for research into light-induced processes .

未来方向

Benzimidazoles, including “2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridine”, are a very well-known, broad group of compounds that show not only biological activities but also are used for spectral and catalytic properties . The biological activity of benzimidazoles can be tuned and accelerated in coordination compounds . Therefore, future research could focus on the preparation of bis(benzimidazoles), their complexes, and biological properties .

作用机制

Target of Action

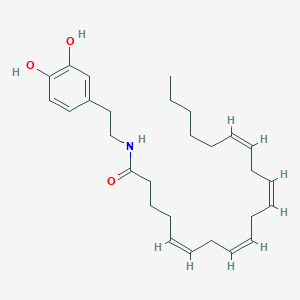

It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

It’s known that imidazole derivatives can interact with various targets in the body, leading to a wide range of biological activities .

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

It’s known that imidazole derivatives are highly soluble in water and other polar solvents, which can influence their bioavailability .

Result of Action

Imidazole derivatives are known to have a broad range of biological activities, suggesting they can have diverse molecular and cellular effects .

Action Environment

It’s known that the reaction conditions for the synthesis of imidazole derivatives can be mild enough for the inclusion of a variety of functional groups , suggesting that these compounds may be stable under a variety of environmental conditions.

属性

IUPAC Name |

1-methyl-2-[6-(1-methylbenzimidazol-2-yl)pyridin-2-yl]benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N5/c1-25-18-12-5-3-8-14(18)23-20(25)16-10-7-11-17(22-16)21-24-15-9-4-6-13-19(15)26(21)2/h3-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCPSZOGARLDLBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C3=NC(=CC=C3)C4=NC5=CC=CC=C5N4C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60477138 | |

| Record name | 2,2'-(Pyridine-2,6-diyl)bis(1-methyl-1H-benzimidazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60477138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridine | |

CAS RN |

112362-30-8 | |

| Record name | 2,2'-(Pyridine-2,6-diyl)bis(1-methyl-1H-benzimidazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60477138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes the iron complex of Me-bzimpy, [Fe(Me-bzimpy)2]2+, a superior catalyst for CO2 photoreduction compared to its zinc counterpart, [Zn(Me-bzimpy)2]2+?

A2: While both complexes can facilitate CO2 photoreduction, [Fe(Me-bzimpy)2]2+ exhibits superior catalytic activity with a much higher turnover number (TON) of 878 compared to 53 for [Zn(Me-bzimpy)2]2+ []. This difference is attributed to the higher stability of the iron complex upon reduction, a crucial factor in maintaining catalytic activity during the CO2 reduction process. This observation highlights how the choice of metal ion significantly influences the performance of these metal complexes in catalytic applications.

Q2: Can you elaborate on the application of Me-bzimpy derivatives in the context of heterogeneous catalysis, specifically for water oxidation?

A3: Research [] demonstrates the functionalization of an indium tin oxide (ITO) electrode with a Me-bzimpy derivative containing vinyl groups. This modification enabled the immobilization of a Ruthenium-based water oxidation catalyst onto the electrode surface via electropolymerization. This approach effectively bridges the gap between homogeneous and heterogeneous catalysis by anchoring a molecular catalyst onto a conductive material. The resulting modified electrode exhibited promising electrocatalytic activity for water oxidation, highlighting the potential of Me-bzimpy derivatives in designing robust and efficient catalytic systems for energy-related applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-phenylimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B173383.png)

![(2Z)-4-[(1R,3aS,5S,14aS)-8-hydroxy-3,3,11,11-tetramethyl-13-(3-methylbut-2-en-1-yl)-7,15-dioxo-3a,4,5,7-tetrahydro-3H,11H-1,5-methanofuro[3,4-g]pyrano[3,2-b]xanthen-1-yl]-2-methylbut-2-enal](/img/structure/B173392.png)

![3-oxo-N-[(3S)-2-oxotetrahydrofuran-3-yl]tetradecanamide](/img/structure/B173401.png)

![3-[Bis(4-methylbenzoyl)amino]-2-pyrazinecarboxylic acid methyl ester](/img/structure/B173408.png)